molecular formula C14H16N2O5 B3090800 3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS No. 1214021-86-9

3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B3090800
CAS No.: 1214021-86-9
M. Wt: 292.29 g/mol
InChI Key: RYXFIOOGKNWBIR-UHFFFAOYSA-N
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Description

The compound “3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid” is a complex organic molecule. It contains a methoxyphenyl group, an imidazolidinone group, and a propanoic acid group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc. Unfortunately, without specific data or resources, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the compound has a methoxyphenyl group, an imidazolidinone group, and a propanoic acid group. Each of these groups can undergo different types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. These properties include melting point, boiling point, solubility, acidity or basicity, reactivity, etc .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Uršič et al. (2010) detailed the synthesis of a new triazafulvalene system, highlighting the chemical versatility of compounds structurally related to 3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid. This work demonstrates the potential for creating novel chemical entities with unique properties through the manipulation of the compound's structural framework (Uršič, Svete, & Stanovnik, 2010).

Biological Activity

Research has extended into the biological realm, where derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Božić et al. (2017) synthesized a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, which showed significant antiproliferative effects, demonstrating the compound's potential as a lead structure for the development of new anticancer agents (Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017).

Analytical and Structural Analysis

Kumarasinghe et al. (2009) focused on the synthesis and crystal structure analysis of related compounds, providing detailed insights into the molecular conformation and structural characteristics of these entities. Such analyses are crucial for understanding the physical and chemical behavior of these compounds and can guide the development of derivatives with optimized properties (Kumarasinghe, Hruby, & Nichol, 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve in-depth experimental studies and computational modeling .

Properties

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)8-16-13(19)11(15-14(16)20)6-7-12(17)18/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXFIOOGKNWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
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3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
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3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
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3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
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3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid

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